molecular formula C14H12ClN3O B11850971 4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-94-4

4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11850971
CAS No.: 87034-94-4
M. Wt: 273.72 g/mol
InChI Key: ADOKYSSLHRMVQV-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 2-chlorobenzyl group and the methoxy substituent on the imidazo[4,5-c]pyridine ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the imidazo[4,5-c]pyridine core with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine
  • 4-((2-Fluorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine
  • 4-((2-Methylbenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine

Uniqueness

4-((2-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.

Properties

CAS No.

87034-94-4

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3

InChI Key

ADOKYSSLHRMVQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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